Furo[3,4-c]pyridin-3(1H)-one
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Overview
Description
Furo[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that contains both furan and pyridine rings fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-c]pyridin-3(1H)-one typically involves the cyclization of appropriate precursors. One common method includes the amination or hydrazination of 2-chloro-3-cyano-4-methoxy-6-methylpyridine, followed by acid hydrolysis to induce heterocyclization, forming the desired furo[3,4-c]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Furo[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Furo[3,4-c]pyridin-3(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents.
Industry: It can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Furo[3,4-c]pyridin-3(1H)-one exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit pyrimidine biosynthesis, which can enhance cellular responses to interferons . This inhibition can affect various cellular pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features.
Furo[3,4-b]pyridine: A closely related compound with a different fusion pattern of the furan and pyridine rings.
Uniqueness
Furo[3,4-c]pyridin-3(1H)-one is unique due to its specific ring fusion and the resulting electronic and steric properties. These unique features contribute to its distinct reactivity and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
1H-furo[3,4-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-6-3-8-2-1-5(6)4-10-7/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUIZSWZXQFEJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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